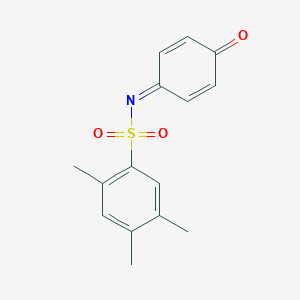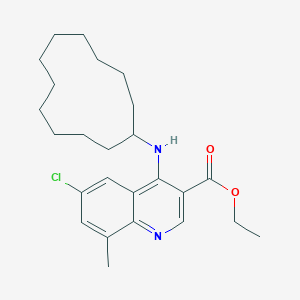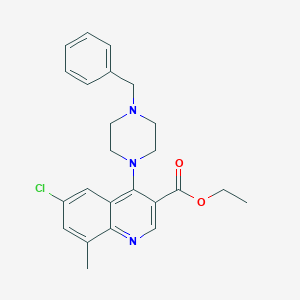
2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide, also known as TMB-8, is a chemical compound that has been extensively studied for its ability to inhibit intracellular calcium release. Intracellular calcium plays a crucial role in many physiological processes, including muscle contraction, neurotransmitter release, and cell signaling. TMB-8 has been shown to have a wide range of applications in scientific research, from studying the mechanisms of calcium signaling to investigating the effects of calcium dysregulation in disease states.
作用机制
2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide inhibits the IP3R by binding to a specific site on the receptor, which prevents the binding of IP3, the molecule that normally triggers calcium release. This binding also prevents the conformational changes that occur in the receptor during calcium release, effectively blocking the ion channel and preventing calcium from leaving the endoplasmic reticulum.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects, depending on the specific system being studied. In muscle cells, this compound has been shown to inhibit contraction by blocking calcium release from the sarcoplasmic reticulum. In neurons, this compound has been shown to inhibit neurotransmitter release by blocking calcium release from the presynaptic terminal. In cancer cells, this compound has been shown to induce apoptosis by disrupting calcium signaling pathways.
实验室实验的优点和局限性
One of the main advantages of using 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide in lab experiments is its specificity for the IP3R, which allows researchers to selectively inhibit calcium release from the endoplasmic reticulum without affecting other calcium signaling pathways. However, this compound is not a perfect inhibitor, and its effects can vary depending on the specific system being studied. In addition, this compound can be toxic at high concentrations, which can limit its use in certain experiments.
未来方向
There are many potential future directions for research on 2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide and its effects on intracellular calcium signaling. One area of interest is the role of this compound in disease states, such as neurodegenerative disorders and cancer. Another area of interest is the development of more specific and potent inhibitors of the IP3R, which could have therapeutic applications in a variety of diseases. Finally, there is also potential for using this compound as a tool in drug discovery, as it can be used to identify compounds that selectively target the IP3R.
合成方法
2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with cyclohexanone to form the intermediate 2,4,5-trimethyl-N-cyclohexylidenesulfonylbenzamide. This intermediate is then reacted with a strong acid to form the final product, this compound.
科学研究应用
2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide has been widely used in scientific research to investigate the mechanisms of intracellular calcium release. It has been shown to inhibit calcium release from the endoplasmic reticulum, the main intracellular calcium store, by blocking the inositol 1,4,5-trisphosphate receptor (IP3R). This inhibition can be used to study the role of calcium release in various physiological processes, including muscle contraction, neurotransmitter release, and cell signaling.
属性
分子式 |
C15H15NO3S |
|---|---|
分子量 |
289.4 g/mol |
IUPAC 名称 |
2,4,5-trimethyl-N-(4-oxocyclohexa-2,5-dien-1-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C15H15NO3S/c1-10-8-12(3)15(9-11(10)2)20(18,19)16-13-4-6-14(17)7-5-13/h4-9H,1-3H3 |
InChI 键 |
UMPQIPSKCHTQBR-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=CC(=O)C=C2)C |
规范 SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)N=C2C=CC(=O)C=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![3-Ethyl 6-methyl 4-{[3-(dimethylamino)propyl]amino}-3,6-quinolinedicarboxylate](/img/structure/B284837.png)



![3-(3-chlorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284844.png)
![3-butyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284847.png)
![3-ethyl-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284848.png)
![3-(4-methylbenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284852.png)
![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284858.png)
